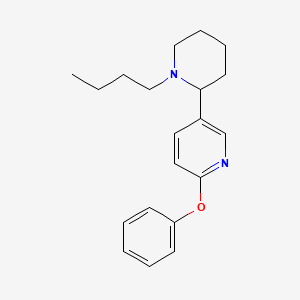

5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine

CAS No.:

Cat. No.: VC15871463

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26N2O |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |

| Standard InChI | InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3 |

| Standard InChI Key | HSGGVSGDFKPCRA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine, reflects its three primary components:

-

A pyridine ring substituted at the 2-position with a phenoxy group.

-

A piperidine ring substituted at the 2-position with a butyl chain.

-

A bridge connecting the piperidine’s 2-position to the pyridine’s 5-position.

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |

| CAS Number | Not publicly disclosed |

| SMILES | C(CCCC)N1C(CCCC1)C2=CN=C(C=C2)OC3=CC=CC=C3 |

The presence of both pyridine and piperidine rings introduces distinct electronic and steric properties. The phenoxy group contributes aromaticity and potential π-π stacking interactions, while the butylpiperidine moiety enhances lipophilicity, likely influencing blood-brain barrier permeability .

Synthesis and Structural Elaboration

General Synthetic Strategies

Although explicit protocols for 5-(1-butylpiperidin-2-yl)-2-phenoxypyridine are scarce, analogous piperidine-pyridine hybrids are typically synthesized via:

-

Nucleophilic Aromatic Substitution: Introducing the phenoxy group to pyridine via reaction with phenol derivatives under basic conditions.

-

Piperidine Functionalization: Alkylation of piperidine with butyl halides to form 1-butylpiperidine, followed by coupling to the pyridine core .

-

Cross-Coupling Reactions: Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) to link pre-functionalized pyridine and piperidine intermediates .

A hypothetical multi-step synthesis might proceed as follows:

-

Synthesis of 2-Phenoxypyridine:

-

React 2-chloropyridine with phenol in the presence of to yield 2-phenoxypyridine.

-

-

Preparation of 1-Butylpiperidine:

-

Alkylate piperidine with 1-bromobutane using a base like .

-

-

Coupling via C-H Activation:

Key Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume